molecular formula C₂₆H₃₂N₄O₄S B1147033 N-tert-Butoxycarbonyl Mirabegron CAS No. 1329485-55-3

N-tert-Butoxycarbonyl Mirabegron

Cat. No.: B1147033
CAS No.: 1329485-55-3
M. Wt: 496.62
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Mirabegron involves the protection of the amino group in Mirabegron with the tert-butoxycarbonyl group. This can be achieved by reacting Mirabegron with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the protection of the amino group and subsequent purification of the product .

Scientific Research Applications

Mechanism of Action

N-tert-Butoxycarbonyl Mirabegron exerts its effects by acting as a beta-3 adrenergic receptor agonist. The activation of beta-3 receptors leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases the bladder’s storage capacity, thereby alleviating symptoms of urgency and frequency . The Boc group itself does not participate in the mechanism of action but serves to protect the amine group during synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQURKCOFMEJLM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)C[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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